Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate is an organic compound with a complex aromatic structure It features a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate typically involves the esterification of 2-[4-(3-methoxyphenyl)phenyl]acetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 2-[4-(3-methoxyphenyl)phenyl]acetic acid and methanol.
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Temperature: Reflux conditions (around 60-70°C).
Duration: Several hours to ensure complete esterification.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with an alkyl halide.
Major Products
Oxidation: 2-[4-(3-methoxyphenyl)phenyl]acetic acid.
Reduction: 2-[4-(3-methoxyphenyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, especially in designing molecules with anti-inflammatory or analgesic properties.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism by which Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the aromatic rings play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate: Similar structure but with the methoxy group in a different position.
Ethyl 2-[4-(3-methoxyphenyl)phenyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[4-(3-hydroxyphenyl)phenyl]acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with specific molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 2-[4-(3-methoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)19-2/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVVIKARGDPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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